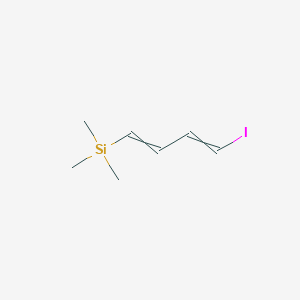
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes an iodine atom and a trimethylsilyl group attached to a butadiene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of 1,3-butadiene with iodine and trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Butadiene+Iodine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
化学反応の分析
Types of Reactions
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (4-azidobuta-1,3-dien-1-yl)(trimethyl)silane.
科学的研究の応用
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures.
類似化合物との比較
Similar Compounds
- (4-Bromobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Chlorobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Fluorobuta-1,3-dien-1-yl)(trimethyl)silane
Uniqueness
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products.
特性
CAS番号 |
156743-17-8 |
|---|---|
分子式 |
C7H13ISi |
分子量 |
252.17 g/mol |
IUPAC名 |
4-iodobuta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4-7H,1-3H3 |
InChIキー |
VWXBOXJCYCDRCH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CC=CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


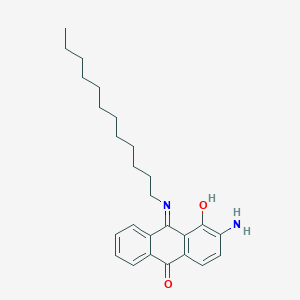
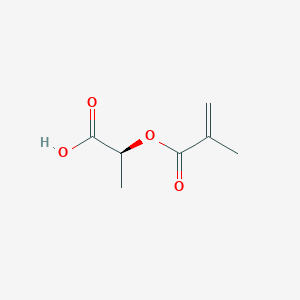
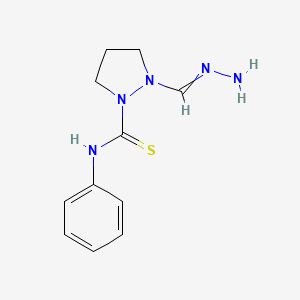
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)

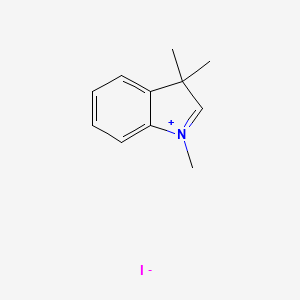

![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

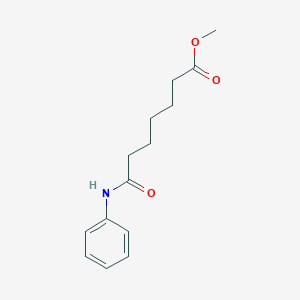
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
